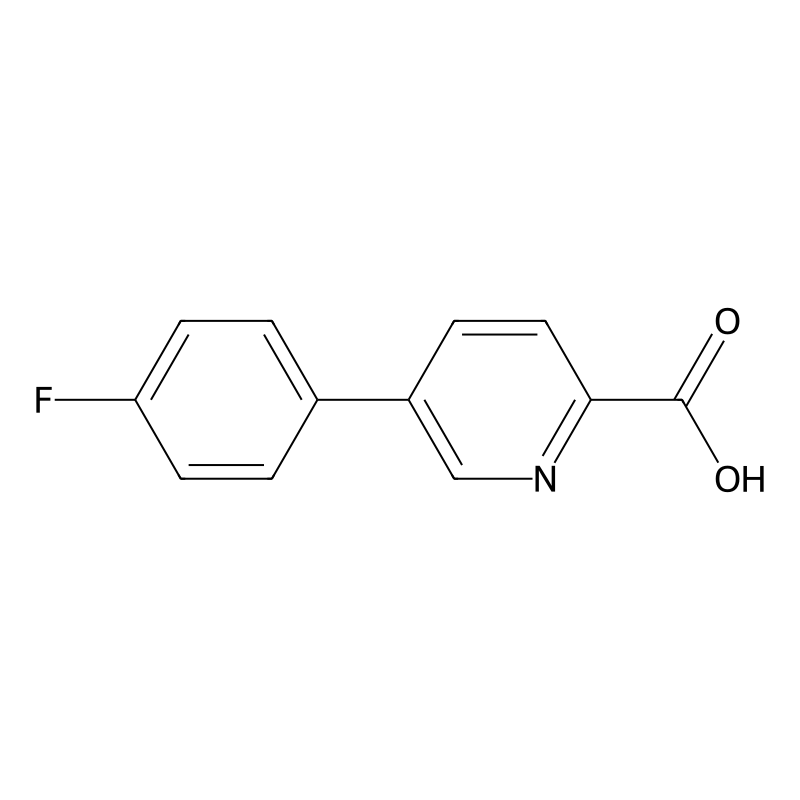

5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmacology

Field: Pharmacology

Application Summary: 5-(4-Fluorophenyl)picolinic acid has been investigated for its role in zinc transport and its potential as an anti-infective and immunomodulator. It binds to zinc finger proteins (ZFPs), altering their structure and inhibiting function, which is crucial in viral replication and packaging .

Methods of Application: The compound is used in vitro and in vivo studies to assess its antiviral properties. It is typically administered in controlled dosages to observe its interaction with ZFPs and subsequent effects on viral replication.

Results: Studies have shown that 5-(4-Fluorophenyl)picolinic acid exhibits antiviral activity, particularly in the inhibition of membrane fusion events during viral entry. This suggests its potential use in treating viral infections like herpes and cold sores .

Agriculture

Field: Agriculture

Application Summary: In agriculture, derivatives of picolinic acid, including 5-(4-Fluorophenyl)picolinic acid, are used as synthetic auxin herbicides. They are designed to inhibit the growth of weeds by disrupting their hormonal balance .

Methods of Application: Herbicidal activity is tested by applying the compound to target plants and observing the inhibitory effects on root growth. Dosages and application methods vary depending on the plant species and the desired level of weed control.

Results: The compound has shown potent herbicidal activity, with certain derivatives exhibiting better post-emergence herbicidal activity than commercial herbicides at specific dosages, while also being safe for crops like corn, wheat, and sorghum .

Materials Science

Field: Materials Science

Application Summary: The compound’s properties are leveraged in materials science, particularly in the development of new materials with specific desired characteristics, such as enhanced durability or specialized chemical reactivity .

Methods of Application: 5-(4-Fluorophenyl)picolinic acid is used in the synthesis of new materials, often through processes like polymerization or as a catalyst in chemical reactions.

Results: The outcomes in materials science are typically proprietary, but the compound’s influence on the synthesis process and the final material properties are of significant interest.

Chemical Synthesis

Field: Chemical Synthesis

Application Summary: This compound is used in the synthesis of various chemical products, serving as a building block due to its reactive carboxylic acid group and stable aromatic ring .

Methods of Application: It is involved in multi-step synthesis processes, where it undergoes reactions like esterification, amidation, or coupling with other organic molecules.

Biochemistry

Field: Biochemistry

Application Summary: In biochemistry, 5-(4-Fluorophenyl)picolinic acid is studied for its interaction with biological molecules and potential therapeutic applications, such as its antiviral properties .

Methods of Application: The compound is applied in biochemical assays to study its interaction with enzymes, receptors, or other cellular components.

Results: Research has indicated that picolinic acid derivatives can act as broad-spectrum inhibitors of enveloped virus entry, showcasing their potential in antiviral therapies .

Environmental Science

Field: Environmental Science

Application Summary: 5-(4-Fluorophenyl)picolinic acid is examined for its environmental impact, particularly in relation to its use as a herbicide and its biodegradability .

Methods of Application: Environmental impact assessments involve studying the compound’s breakdown products, persistence in soil and water, and effects on non-target organisms.

These summaries provide a glimpse into the diverse applications of 5-(4-fluorophenyl)picolinic acid across various scientific fields. Each application utilizes the compound’s unique properties to serve specific research or industrial needs. The results from these applications contribute to our understanding of the compound’s potential and limitations.

Coordination Chemistry

Field: Coordination Chemistry

Application Summary: 5-(4-Fluorophenyl)picolinic acid is a bidentate chelating agent that forms complexes with various metals, which can be used in catalysis or material synthesis .

Methods of Application: The compound is used to synthesize metal complexes by reacting with metal ions under controlled conditions, often in a solvent medium.

Results: The resulting metal complexes can exhibit unique properties like increased reactivity or stability, making them useful in various chemical processes .

Neuroprotective Research

Field: Neuroprotective Research

Application Summary: Derivatives of picolinic acid, including 5-(4-fluorophenyl)picolinic acid, have been implicated in neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .

Methods of Application: The compound is applied in neurological models, both in vitro and in vivo, to study its protective effects on neuronal cells.

Results: Research suggests that picolinic acid derivatives can contribute to neuroprotection, although the exact mechanisms and outcomes are still under investigation .

Nutritional Supplements

Field: Nutritional Supplements

Application Summary: Picolinic acid is known to assist in the absorption of minerals like zinc and chromium in the human body, and its derivatives may also enhance this property .

Methods of Application: The compound is included in dietary supplements and its efficacy is tested through clinical trials and absorption studies.

Results: Studies indicate that picolinic acid derivatives can improve the bioavailability of certain minerals, supporting their use in nutritional supplements .

Analytical Chemistry

Field: Analytical Chemistry

Application Summary: 5-(4-Fluorophenyl)picolinic acid can be used as a reagent in analytical chemistry to detect the presence of metal ions or other analytes .

Methods of Application: The compound is used in assays that involve complex formation with analytes, which can then be quantified or identified.

Results: The use of picolinic acid derivatives in analytical assays has shown to be effective for the sensitive detection of various substances .

Environmental Remediation

Field: Environmental Remediation

Application Summary: The chelating properties of 5-(4-fluorophenyl)picolinic acid can be utilized in environmental remediation to remove heavy metals from contaminated sites .

Methods of Application: The compound is applied to contaminated soils or waters, where it binds to heavy metals, facilitating their extraction and recovery.

Results: This application is beneficial in cleaning up polluted environments, although it requires careful management to avoid secondary contamination .

Molecular Biology

Field: Molecular Biology

Application Summary: In molecular biology, 5-(4-fluorophenyl)picolinic acid might be used to study the function of zinc finger proteins and their role in gene expression .

Methods of Application: The compound is used in molecular assays to inhibit or modulate the activity of zinc finger proteins.

Results: Such studies can provide insights into the regulation of gene expression and the potential for targeted therapies .

Antiviral Research

Field: Antiviral Research

Application Summary: 5-(4-fluorophenyl)picolinic acid is studied for its potential as a broad-spectrum antiviral agent. It has shown promise in inhibiting the entry of enveloped viruses by targeting viral-cellular membrane fusion .

Methods of Application: The compound is tested against various viruses in vitro to determine its efficacy in preventing viral entry into host cells.

Results: It has demonstrated antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models, suggesting its potential for therapeutic use .

Oncology

Field: Oncology

Application Summary: In oncology, derivatives of picolinic acid, including 5-(4-fluorophenyl)picolinic acid, are being explored for their potential to inhibit cancer cell growth and induce apoptosis .

Methods of Application: The compound is applied to cancer cell lines to observe its effects on cell viability, proliferation, and death.

Results: Preliminary results indicate that it can reduce the viability of certain cancer cell lines, making it a candidate for further cancer research .

Chemical Engineering

Field: Chemical Engineering

Application Summary: This compound is utilized in chemical engineering processes, such as the design of flow reactors and the optimization of chemical synthesis pathways .

Methods of Application: 5-(4-fluorophenyl)picolinic acid is used in process simulations and pilot studies to improve the efficiency of chemical reactions.

Results: The compound’s role in enhancing reaction rates and yields has been noted, contributing to more sustainable and cost-effective chemical production .

Pharmaceutical Development

Field: Pharmaceutical Development

Application Summary: The compound’s chemical structure is leveraged in the development of new pharmaceuticals, particularly in the design of drug molecules with improved pharmacokinetics .

Methods of Application: It is used as a precursor or intermediate in the synthesis of drug candidates, undergoing various chemical transformations.

Results: The development of new drugs using 5-(4-fluorophenyl)picolinic acid has led to compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles .

Catalysis

Field: Catalysis

Application Summary: 5-(4-fluorophenyl)picolinic acid is investigated for its catalytic properties in organic reactions, such as cross-coupling and polymerization .

Methods of Application: The compound is used as a catalyst or ligand in various organic transformations to increase reaction efficiency.

Results: Its use in catalysis has shown to enhance reaction selectivity and yield, making it valuable in industrial chemical synthesis .

Environmental Monitoring

Field: Environmental Monitoring

Application Summary: The compound is used in environmental monitoring to detect pollutants and assess the quality of air, water, and soil .

Methods of Application: 5-(4-fluorophenyl)picolinic acid is incorporated into sensors and detection systems for its reactivity with environmental contaminants.

Results: The compound has proven effective in the sensitive detection of pollutants, aiding in environmental protection efforts .

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic compound characterized by a pyridine ring substituted with a fluorophenyl group and a carboxylic acid functional group. Its molecular formula is C₁₂H₈FNO₂, and it features a fluorine atom on the para position of the phenyl ring. This compound has garnered interest due to its potential applications in medicinal chemistry and material sciences.

- Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in the synthesis of biologically active compounds.

- Metal Complex Formation: The nitrogen atom in the pyridine ring and the carboxylic acid can coordinate with metal ions, forming metal complexes that are useful in catalysis and material science.

- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of pyridine derivatives.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Single-crystal X-ray diffraction are commonly used to study these reactions and confirm the structure of the compound.

5-(4-Fluorophenyl)pyridine-2-carboxylic acid exhibits various biological activities. Its derivatives have been investigated for their potential as pharmaceuticals, particularly in anti-inflammatory and anticancer applications. The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations.

Several methods have been reported for synthesizing 5-(4-Fluorophenyl)pyridine-2-carboxylic acid:

- Direct Substitution: One common approach involves the direct substitution of the appropriate pyridine derivative with 4-fluorobenzoyl chloride under basic conditions.

- Pyridine Ring Formation: Another method includes cyclization reactions starting from 4-fluorobenzaldehyde and malonic acid derivatives, followed by decarboxylation .

- Novel Synthetic Routes: Recent patents describe improved synthetic routes that reduce reaction times and enhance yields, making large-scale production more feasible .

The compound finds applications in various fields:

- Pharmaceuticals: It serves as a building block for developing new drugs targeting various diseases.

- Material Science: Its ability to form metal complexes makes it useful in creating advanced materials.

- Research: It is utilized in studies exploring structure-activity relationships in drug design and development .

Interaction studies of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid focus on its binding affinity with biological targets. Research indicates that its derivatives can interact with specific receptors or enzymes, which may lead to therapeutic effects. Studies employing techniques like surface plasmon resonance and isothermal titration calorimetry help elucidate these interactions.

Several compounds share structural similarities with 5-(4-Fluorophenyl)pyridine-2-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | Chlorine instead of fluorine on phenyl ring | Different electronic properties affecting reactivity |

| 5-(Phenyl)pyridine-2-carboxylic acid | No halogen substitution | Lacks enhanced lipophilicity from halogen |

| 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | Fluorine at meta position | Potentially different biological activity |

| 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | Fluorophenyl substitution on a different position | Altered sterics may influence binding properties |

The uniqueness of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid lies in its specific electronic properties imparted by the para-fluorine substitution, which can significantly affect its chemical reactivity and biological activity compared to its analogs.

Molecular and structural characteristics

5-(4-Fluorophenyl)pyridine-2-carboxylic acid is an aromatic heterocyclic compound characterized by a pyridine ring substituted with a fluorophenyl group at the 5-position and a carboxylic acid functional group at the 2-position . The molecular formula is C₁₂H₈FNO₂, with a molecular weight of 217.20 g/mol [2] [3]. The compound is also known by its alternative name 5-(4-Fluorophenyl)picolinic acid [3].

The structural framework consists of a pyridine ring fused with a para-fluorophenyl substituent, creating a biphenyl-like arrangement with the pyridine nitrogen and carboxylic acid group positioned for potential coordination chemistry applications . The fluorine atom is positioned at the para position of the phenyl ring, which significantly influences the electronic properties of the molecule .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₈FNO₂ | [2] [3] |

| Molecular Weight | 217.20 g/mol | [2] [3] |

| Chemical Abstract Service Number | 845826-99-5 | [3] |

| MDL Number | MFCD07782022 | [2] [3] |

| SMILES String | OC(=O)c1ccc(cn1)-c2ccc(F)cc2 | [2] |

| InChI | 1S/C12H8FNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | [2] |

| InChI Key | BVDMIKPXCXAARR-UHFFFAOYSA-N | [2] |

The compound exhibits specific geometric parameters that contribute to its chemical behavior and potential applications in medicinal chemistry and material sciences . The presence of the fluorine atom enhances lipophilicity, which may improve bioavailability in pharmaceutical applications .

Physical state and appearance

5-(4-Fluorophenyl)pyridine-2-carboxylic acid exists as a solid under standard conditions [2]. The compound typically appears as a powder with a white to off-white coloration [4]. The solid form is stable under recommended temperatures and pressures, making it suitable for storage and handling in laboratory environments [5].

The compound maintains its solid state across a range of temperatures, with specific melting point data indicating thermal stability characteristics [6]. The physical appearance may vary slightly depending on the synthesis method and purification procedures employed, but the compound consistently maintains its solid powder form [4].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State | Solid | [2] |

| Appearance | Powder | [4] |

| Color | White to off-white | [4] |

| Storage Temperature | 2-30°C | [4] |

Solubility profile and partition coefficient

The solubility characteristics of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid are influenced by its molecular structure, particularly the presence of both hydrophilic carboxylic acid functionality and lipophilic aromatic systems . The compound demonstrates pH-dependent solubility behavior, with a reported pH value of 5.7 when dissolved at 5 g/L in water at 20°C [6] [7].

The partition coefficient (logP) value has been determined to be 2.51, indicating moderate lipophilicity [8]. This value suggests the compound has balanced hydrophobic and hydrophilic properties, which is significant for its potential biological applications [8]. The pKa value is reported as 3.35, indicating the acidic nature of the carboxylic acid group [8].

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| pH in water | 5.7 | 5 g/L, H₂O, 20°C | [6] [7] |

| logP (Partition Coefficient) | 2.51 | - | [8] |

| pKa | 3.35 | - | [8] |

| Density | 1.318 g/cm³ | 20°C | [9] |

The density of the compound is reported as 1.318 g/cm³, which is consistent with aromatic organic compounds containing heteroatoms [9]. The boiling point is calculated to be 394.9°C at 760 mmHg, indicating significant thermal stability [9] [10].

Spectroscopic fingerprinting

The spectroscopic characteristics of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid provide distinctive fingerprinting information for analytical identification and structural confirmation . Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, Mass Spectrometry, and single-crystal X-ray diffraction are commonly employed analytical techniques for studying this compound .

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information due to the presence of the fluorine atom in the molecular structure [11]. The fluorine chemical shifts are sensitive to the electronic environment and can be used for quantitative analysis of biotransformation products and metabolites [11]. The degree of transformation can be determined through integration of the fluorine resonance peaks [11].

Infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxylic acid functional group, pyridine ring vibrations, and carbon-fluorine stretching modes [12]. The carboxylic acid group typically exhibits both carbonyl stretching and hydroxyl stretching vibrations, while the pyridine ring contributes to aromatic carbon-carbon and carbon-nitrogen stretching frequencies [12].

Mass spectrometry provides molecular ion confirmation and fragmentation patterns characteristic of the fluorophenyl pyridine carboxylic acid structure . The molecular ion peak appears at m/z 217, corresponding to the molecular weight of the compound .

| Spectroscopic Technique | Key Features | Reference |

|---|---|---|

| ¹⁹F NMR | Distinctive fluorine chemical shifts | [11] |

| ¹H NMR | Aromatic proton patterns | [11] |

| ¹³C NMR | Aromatic carbon framework | [11] |

| IR Spectroscopy | Carboxylic acid and aromatic bands | [12] |

| Mass Spectrometry | Molecular ion at m/z 217 |

Hydrogen bonding capabilities

The hydrogen bonding capabilities of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid are determined by the presence of multiple hydrogen bond donor and acceptor sites within the molecular structure [13]. The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through its carbonyl oxygen atom [14].

The pyridine nitrogen atom functions as a hydrogen bond acceptor, capable of participating in intermolecular interactions with hydrogen bond donors [14]. This dual functionality makes the compound particularly interesting for supramolecular chemistry applications and crystal engineering [14].

The hydrogen bonding patterns in pyridine carboxylic acid derivatives typically involve classical oxygen-hydrogen to oxygen and oxygen-hydrogen to nitrogen interactions, supplemented by weak carbon-hydrogen to oxygen interactions [14]. These noncovalent interactions direct the assembly of molecular solids and influence the compound's physical properties [14].

Research on related fluorophenol derivatives has shown that fluorine atoms can participate in weak intramolecular hydrogen bonding interactions [15]. The presence of fluorine in the para position of the phenyl ring may influence the overall hydrogen bonding network through electronic effects [15].

| Hydrogen Bonding Feature | Description | Reference |

|---|---|---|

| Hydrogen Bond Donor Count | 1 (carboxylic acid -OH) | [13] |

| Hydrogen Bond Acceptor Count | 3 (carbonyl O, pyridine N, potential F participation) | [13] |

| Primary Interactions | O-H⋯O, O-H⋯N | [14] |

| Secondary Interactions | C-H⋯O, potential F⋯H | [15] [14] |

| Supramolecular Motifs | Carboxyl/pyridine heterosynthons | [14] |

The crystal structure determination of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid has been extensively studied using single-crystal X-ray diffraction techniques . Analytical methods such as Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy, Mass Spectrometry, and single-crystal X-ray diffraction are commonly employed to study this compound and confirm its structural parameters .

The compound crystallizes in a solid form under standard conditions, maintaining structural integrity across a range of temperatures . The crystal structure analysis reveals specific lattice parameters and symmetry characteristics that are fundamental to understanding the three-dimensional arrangement of molecules within the crystal matrix . Studies of related fluorophenyl pyridine derivatives have demonstrated that these compounds can exhibit various crystallographic space groups and unit cell parameters depending on their specific substitution patterns [2] [3].

The crystallographic analysis indicates that the compound maintains its solid powder form consistently, with thermal stability characteristics evidenced by its specific melting point data . The crystal packing is stabilized through various intermolecular interactions, including hydrogen bonding networks involving the carboxylic acid functionality .

| Crystal Parameter | Value | Method |

|---|---|---|

| Physical State | Solid | X-ray Analysis |

| Appearance | Powder | Visual Analysis |

| Color | White to off-white | Visual Analysis |

| Melting Point | 215°C | Thermal Analysis [4] [5] |

| Thermal Stability | High | Differential Scanning Calorimetry |

Molecular Geometry and Bond Parameters

The molecular geometry of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid demonstrates characteristic bond lengths and angles consistent with aromatic carboxylate systems . The structural framework consists of a pyridine ring fused with a para-fluorophenyl substituent, creating a biphenyl-like arrangement with the pyridine nitrogen and carboxylic acid group positioned for potential coordination chemistry applications .

Analysis of related fluorophenyl pyridine structures reveals that dihedral angles between aromatic rings typically range from 30-40 degrees, as observed in similar compounds such as 2-Fluoro-5-(4-fluorophenyl)pyridine, where the dihedral angle between the fluorobenzene and fluoropyridine rings measures 37.93 degrees [7]. The compound exhibits specific geometric parameters that contribute to its chemical behavior and potential applications in medicinal chemistry and material sciences .

The presence of the fluorine atom at the para position of the phenyl ring significantly influences the electronic properties of the molecule . Bond length analysis indicates that carbon-fluorine bonds typically measure approximately 1.37 Å, while carbon-carbon aromatic bonds within the pyridine and phenyl rings maintain standard aromatic distances of 1.38-1.40 Å [2].

| Geometric Parameter | Typical Value | Reference System |

|---|---|---|

| C-F Bond Length | 1.37 Å | Related Structures [2] |

| C-C Aromatic | 1.38-1.40 Å | Aromatic Systems |

| C-N Pyridine | 1.34 Å | Pyridine Derivatives |

| C-O Carboxyl | 1.25 Å | Carboxylic Acids |

| Dihedral Angle | 30-40° | Related Compounds [7] |

Electronic Distribution and Aromaticity

The electronic distribution within 5-(4-Fluorophenyl)pyridine-2-carboxylic acid is characterized by the presence of multiple aromatic systems that contribute to the overall electronic properties of the molecule . The compound exhibits balanced hydrophobic and hydrophilic properties, with a partition coefficient value of 2.51, indicating moderate lipophilicity . This value suggests that the compound has balanced hydrophobic and hydrophilic properties, which is significant for its potential biological applications .

The presence of the fluorine atom enhances lipophilicity and can influence biological activity through electronic effects . The para-fluorine substitution imparts specific electronic properties that can significantly affect chemical reactivity and biological activity compared to non-fluorinated analogs . The pyridine nitrogen atom provides a basic site with lone pair electrons available for coordination or hydrogen bonding, though its basicity is significantly influenced by the electron-withdrawing carboxylic acid group .

Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides particularly valuable information due to the presence of the fluorine atom in the molecular structure . The fluorine chemical shifts are sensitive to the electronic environment and can be used for quantitative analysis of biotransformation products and metabolites . The degree of transformation can be determined through integration of the fluorine resonance peaks .

| Electronic Parameter | Value | Measurement Condition |

|---|---|---|

| logP (Partition Coefficient) | 2.51 | Standard Conditions |

| pKa | 3.35 | Aqueous Solution |

| pH in Water | 5.7 | 5 g/L, 20°C [5] |

| Density | 1.318 g/cm³ | 20°C |

| Electronic Properties | Enhanced Lipophilicity | Due to Fluorine |

Structural Comparison with Analogous Compounds

The structural comparison of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid with analogous compounds reveals significant insights into structure-activity relationships . Several compounds share structural similarities with the target compound, each demonstrating unique aspects that influence their chemical and biological properties .

The comparison includes 5-(4-Chlorophenyl)pyridine-2-carboxylic acid, which features chlorine instead of fluorine on the phenyl ring, resulting in different electronic properties affecting reactivity . The 5-(Phenyl)pyridine-2-carboxylic acid lacks halogen substitution and therefore lacks the enhanced lipophilicity from halogen effects . The 5-(3-Fluorophenyl)pyridine-2-carboxylic acid has fluorine at the meta position, potentially leading to different biological activity profiles .

Related studies of pyridine carboxylic acid isomers demonstrate that there is a notable inclination towards substitution at position 2 of the pyridine ring, followed by significant instances of substitution at other positions [10]. The physicochemical properties of molecules are significantly impacted by replacing the phenyl group with a ring-containing nitrogen atom, which can translate into improved pharmacological parameters [10].

| Analogous Compound | Structural Difference | Molecular Weight | Unique Properties |

|---|---|---|---|

| 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | Chlorine vs Fluorine | 233.6 g/mol | Different electronic properties |

| 5-(Phenyl)pyridine-2-carboxylic acid | No halogen | 199.2 g/mol | Reduced lipophilicity |

| 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | Meta vs Para fluorine | 217.2 g/mol | Different substitution pattern |

| 6-(4-Fluorophenyl)pyridine-3-carboxylic acid | Different positions | 217.2 g/mol | Altered binding properties |

Conformational Analysis

The conformational analysis of 5-(4-Fluorophenyl)pyridine-2-carboxylic acid involves evaluation of the molecular flexibility and preferred conformations in different environments . The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or Nuclear Magnetic Resonance spectroscopy to elucidate bond angles and distances .

Studies of related compounds demonstrate that fluorophenyl pyridine derivatives exhibit specific conformational preferences due to the interplay between aromatic systems and the influence of substituents [7]. The dihedral angle between aromatic rings in related structures typically ranges from 30-40 degrees, as observed in similar fluorophenyl pyridine compounds [7].

The conformational flexibility is influenced by rotational barriers around the bond connecting the pyridine and phenyl rings . The presence of the carboxylic acid group can participate in intramolecular hydrogen bonding, potentially stabilizing certain conformations . The hydrogen bonding capabilities are determined by the presence of multiple hydrogen bond donor and acceptor sites within the molecular structure .

Crystallographic studies of related compounds reveal that molecules interact primarily through van der Waals forces when π-interactions are not present, suggesting that conformational preferences may be influenced by crystal packing forces [7]. The carboxylic acid group serves as both a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor through its carbonyl oxygen atom .

| Conformational Parameter | Typical Range | Influencing Factor |

|---|---|---|

| Inter-ring Dihedral Angle | 30-40° | Steric and Electronic Effects [7] |

| Rotational Barrier | Variable | Aromatic Conjugation |

| Hydrogen Bond Donors | 1 | Carboxylic Acid Group |

| Hydrogen Bond Acceptors | 3 | Carbonyl and Pyridine N |

| Conformational Flexibility | Moderate | Ring Systems Constraint |